molecular formula C13H18BrNO3 B6718287 N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide

N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide

Cat. No.: B6718287
M. Wt: 316.19 g/mol
InChI Key: PPSUUZFQEWUHDB-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxy group

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,17)12(16)15(3)8-9-7-10(18-4)5-6-11(9)14/h5-7,17H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSUUZFQEWUHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=C(C=CC(=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide typically involves multiple steps. One common method includes the bromination of a methoxy-substituted benzene ring, followed by the introduction of a hydroxy group and the formation of the amide bond. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the bromine atom can produce a hydrogen-substituted derivative.

Scientific Research Applications

N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the hydroxy group can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylacetamide
  • N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylbutanamide

Uniqueness

N-[(2-bromo-5-methoxyphenyl)methyl]-2-hydroxy-N,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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